molecular formula C28H32F2N8 B12370543 Tibremciclib CAS No. 2397678-18-9

Tibremciclib

Cat. No.: B12370543
CAS No.: 2397678-18-9
M. Wt: 518.6 g/mol
InChI Key: XOJPAVACYRFOBK-GOSISDBHSA-N
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Preparation Methods

The preparation of Tibremciclib involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare an in vivo formula . The industrial production methods for this compound are still under development, and detailed procedures are often proprietary to the companies involved in its production.

Chemical Reactions Analysis

Tibremciclib undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cyclin-dependent kinase inhibitors and other specific reagents that target the cell cycle machinery . The major products formed from these reactions are typically derivatives of this compound that retain its antineoplastic properties.

Scientific Research Applications

Tibremciclib has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cyclin-dependent kinases and their role in the cell cycle . In biology, it is used to investigate the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being researched as a potential treatment for various types of cancers, including hormone receptor-positive, HER2-negative breast cancer, and non-small cell lung cancer . In industry, it is being developed as a targeted therapy for cancer treatment.

Comparison with Similar Compounds

Tibremciclib is unique in its specificity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. Similar compounds include Abemaciclib, Dinaciclib, Palbociclib, and Ribociclib . These compounds also target cyclin-dependent kinases but may have different selectivity and efficacy profiles. For example, Abemaciclib is a dual inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, while Dinaciclib targets cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9 .

Properties

CAS No.

2397678-18-9

Molecular Formula

C28H32F2N8

Molecular Weight

518.6 g/mol

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine

InChI

InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1

InChI Key

XOJPAVACYRFOBK-GOSISDBHSA-N

Isomeric SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5[C@@H](CCC6)C)F

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5C(CCC6)C)F

Origin of Product

United States

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